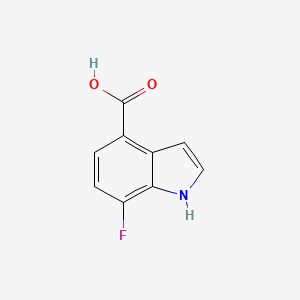

7-fluoro-1H-indole-4-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFXTMVJWXIBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-52-2 | |

| Record name | 7-fluoro-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Emerging and Sustainable Synthetic Protocols for Indole (B1671886) Derivatives

Recent advances in organic synthesis have provided new tools for the construction of complex molecules like substituted indoles. These methods often offer improved efficiency, selectivity, and sustainability compared to classical routes.

Transition metal catalysis, particularly with palladium and ruthenium, has revolutionized the synthesis of heterocyclic compounds. These methods enable the formation of C-C and C-X bonds with high precision.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of indoles. nih.gov For the synthesis of 7-fluoro-1H-indole-4-carboxylic acid, one could envision a strategy starting with 7-fluoroindole (B1333265). A directing group, such as an aldehyde or a removable auxiliary, could be installed at the C3 position to direct a ruthenium or palladium catalyst to activate the C4-H bond, allowing for subsequent carboxylation. mdpi.com This approach avoids the need to carry the carboxylic acid functionality through a multi-step ring-forming synthesis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also instrumental in modern indole synthesis. These reactions can be used to form the indole ring itself or to add substituents. For example, a palladium-catalyzed reaction can be used to couple aryl bromides and hydrazones in a variation of the Fischer synthesis. acs.org Furthermore, palladium catalysis is effective for the C-2 fluorovinylation of indoles, demonstrating its utility in introducing fluorine-containing moieties. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis/Functionalization

| Reaction Type | Catalyst System (Example) | Application |

|---|---|---|

| C4-H Vinylation | [RuCl₂(p-cymene)]₂ | Introduction of functional groups at C4 of a 3-formylindole. mdpi.com |

| C2-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Direct arylation of the indole C2 position. |

| Decarboxylative C2-Arylation | Pd(OAc)₂ / NHC Ligand | Arylation of indole-2-carboxylic acids. nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Reactions: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in many indole syntheses, including the Fischer, Madelung, and Friedel-Crafts acylation reactions. mdpi.comnih.govsciforum.net The rapid heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating methods. mdpi.com This technique is particularly valuable for accelerating reactions and enabling syntheses that are difficult under thermal conditions. nih.gov

Solvent-Free Conditions: Eliminating volatile organic solvents is a key goal of green chemistry. Several indole synthesis protocols have been developed to run under solvent-free or "neat" conditions. nih.gov For example, the Fischer indolization can be performed mechanochemically or by using a melt of reagents like tartaric acid and dimethylurea, which acts as both the solvent and the catalyst. organic-chemistry.org These methods reduce waste and simplify product purification. sci-hub.seresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Method | Microwave Method |

|---|---|---|

| Fischer Synthesis | Hours at high temperature in acid | Minutes, often with higher yields |

| Friedel-Crafts Acylation | Several hours, often requires strong Lewis acids | Minutes, solvent-free, improved regioselectivity mdpi.com |

| Madelung Synthesis | Very high temperatures (>300°C), harsh base | Lower temperatures, shorter times, solvent-free sciforum.net |

Derivatization Strategies for Structural Diversification of this compound

The diversification of the this compound scaffold can be systematically approached by targeting its three main reactive domains: the carboxylic acid group at the C4 position, the electrophilic and nucleophilic sites on the indole ring, and the nitrogen atom of the pyrrole (B145914) moiety.

Carboxylic Acid Functionalization (e.g., Esterification, Amidation, Reduction to Alcohol)

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization step, often employed to enhance solubility or to act as a protecting group. Standard esterification conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄), can be applied. For more sensitive substrates, milder methods can be used.

Amidation: The formation of amides from the carboxylic acid introduces a key structural motif found in many biologically active molecules. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium reagents such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). vulcanchem.com

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (7-fluoro-1H-indol-4-yl)methanol. This transformation removes the acidic proton and introduces a new site for further functionalization. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, although harsher conditions may be necessary. Milder alternatives like borane (BH₃) complexes can also be effective.

Table 1: Representative Methods for Carboxylic Acid Functionalization

| Transformation | Reagents and Conditions | Product |

| Esterification | R'OH, cat. H₂SO₄, heat | 7-fluoro-1H-indole-4-carboxylate ester |

| Amidation | R'R''NH, EDC, HOBt, DMF | N,N-disubstituted-7-fluoro-1H-indole-4-carboxamide |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (7-fluoro-1H-indol-4-yl)methanol |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The electronic nature of the indole ring, influenced by the fluorine at C7 and the carboxylic acid at C4, dictates the regioselectivity of substitution reactions. The indole nucleus is inherently electron-rich and prone to electrophilic substitution, typically at the C3 position. However, the substituents on the benzene (B151609) ring modify this reactivity. The fluorine atom at C7 is an electron-withdrawing group via induction but an electron-donating group through resonance, directing electrophiles to the ortho and para positions (C6 and C5, respectively). The carboxylic acid at C4 is a deactivating, meta-directing group.

Predicting the precise outcome of electrophilic substitution on this specific scaffold is complex. The C3 position remains a likely site of reaction due to the inherent reactivity of the pyrrole ring. However, substitution at C2, C5, or C6 could also occur depending on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. The fluorine atom itself could potentially act as a leaving group under specific SNAr conditions, although this is not typical for fluoroarenes unless activated by other strongly deactivating groups.

Table 2: Potential Regioselectivity of Electrophilic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | Influenced by N and C3 reactivity | Possible site of substitution |

| C3 | Inherent high electron density of pyrrole ring | Primary site of electrophilic attack |

| C5 | para to fluorine, ortho to carboxylic acid | Potentially reactive site |

| C6 | ortho to fluorine, meta to carboxylic acid | Potentially reactive site |

N-Substitution and Heterocycle Fusion Strategies

N-Substitution: The indole nitrogen (N1) possesses a lone pair of electrons and can be readily substituted. Deprotonation with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, generates the indolide anion. rsc.org This potent nucleophile can then react with a variety of electrophiles, most commonly alkyl or acyl halides, to afford N-substituted derivatives. This strategy allows for the introduction of a wide range of groups at the N1 position, which can significantly modulate the compound's properties.

Heterocycle Fusion: Building additional heterocyclic rings onto the this compound framework can lead to the creation of novel, complex chemical architectures. These strategies often involve multi-step sequences. For instance, functional groups introduced via electrophilic substitution can serve as handles for subsequent cyclization reactions. A common strategy involves the introduction of functional groups at adjacent positions on the indole ring, which can then be cyclized to form a new fused ring. For example, functionalization at the C5 position could allow for a subsequent cyclization reaction involving the carboxylic acid at C4 to form a new six-membered ring.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 7-fluoro-1H-indole-4-carboxylic acid in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum would exhibit several characteristic signals. The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org The proton on the indole (B1671886) nitrogen (N-H) would also appear as a broad singlet, generally above 11.0 ppm. The aromatic protons on the indole ring would resonate in the range of 6.5-8.0 ppm. Their precise chemical shifts and splitting patterns (multiplicity) would be influenced by the positions of the fluorine and carboxylic acid substituents, as well as by proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 165–185 ppm region. libretexts.org The carbons of the indole ring will resonate between approximately 100 and 140 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), a characteristic feature that aids in its assignment. Other carbons in proximity to the fluorine atom will show smaller two- and three-bond C-F couplings.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.gov With ¹⁹F having a natural abundance of 100% and a high gyromagnetic ratio, this method provides a clean spectrum. For this compound, the spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the placement of the substituents on the indole core.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, concentration dependent libretexts.org |

| ¹H | Indole (N-H) | > 11.0 | Broad singlet |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 | Complex multiplets due to H-H and H-F coupling |

| ¹³C | Carbonyl (-COOH) | 165 - 185 | libretexts.org |

| ¹³C | Aromatic (C-F) | 150 - 165 | Large ¹J C-F coupling expected |

| ¹³C | Aromatic (C-H, C-C) | 100 - 140 | Smaller C-F couplings may be observed |

| ¹⁹F | Aromatic (C-F) | Varies | Singlet or multiplet depending on H-F coupling |

Mass Spectrometry (MS) Approaches for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₆FNO₂), the theoretical exact mass can be calculated and compared to the experimental value to confirm its elemental composition. rsc.org

Tandem Mass Spectrometry (Tandem MS or MS/MS): This technique involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of small neutral molecules such as water (H₂O, from the carboxylic acid), carbon monoxide (CO), and the entire carboxyl group (•COOH). Analyzing these fragmentation patterns helps to verify the presence of the carboxylic acid and indole functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Purpose |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | Calculated: 180.0455 | Molecular Formula Confirmation |

| HRMS (ESI-) | [M-H]⁻ | Calculated: 178.0310 | Molecular Formula Confirmation |

| Tandem MS | Key Fragments | Loss of H₂O, CO, COOH | Structural Elucidation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique can provide an exact three-dimensional model of the molecule in the solid state. This analysis yields precise data on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the packing arrangement of molecules within the crystal lattice. This is critical for understanding the intermolecular interactions that govern the solid-state structure. For this compound, strong hydrogen bonding is expected. The carboxylic acid groups are likely to form centrosymmetric dimers through hydrogen bonds between the hydroxyl proton of one molecule and the carbonyl oxygen of another. researchgate.net The indole N-H group can also act as a hydrogen bond donor, potentially interacting with the fluorine atom or the carboxylic acid oxygen of a neighboring molecule. These interactions are fundamental to the compound's physical properties, such as its melting point and solubility.

Vibrational (Infrared and Raman) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For this compound, the IR spectrum is expected to be dominated by features of the carboxylic acid group. spectroscopyonline.com A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band typically found around 1710 cm⁻¹ for a dimerized acid. libretexts.org Other key vibrations include the N-H stretch of the indole ring (around 3300-3500 cm⁻¹) and the C-F stretch (typically 1000-1400 cm⁻¹).

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore that absorbs UV light. The UV-Vis spectrum of this compound is expected to display intense absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.net The position and intensity of these absorption maxima are sensitive to the substituents on the indole ring and the solvent used for analysis.

Table 3: Predicted Vibrational and Electronic Spectroscopic Data

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) libretexts.org |

| Infrared (IR) | C=O Stretch (Carboxylic Acid Dimer) | ~1710 libretexts.org |

| Infrared (IR) | N-H Stretch (Indole) | 3300 - 3500 |

| UV-Visible | π→π* Transitions (Indole Chromophore) | 200 - 300 nm researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A common mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. researchgate.net Detection is usually performed with a UV detector set to a wavelength where the indole chromophore absorbs strongly.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the peak of interest. LC-MS is invaluable for confirming the identity of the main peak as this compound and for identifying the mass (and potential structure) of any impurities present in the sample. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecular systems. For 7-fluoro-1H-indole-4-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. These studies provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

The electronic structure of the molecule is elucidated through the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is often localized over the indole ring, indicating its electron-donating nature, while the LUMO distribution can highlight potential sites for nucleophilic attack.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable information for structural elucidation. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also calculated using quantum chemical methods. The theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching of the carboxylic acid group, and C-F stretching. A good congruence between the calculated and experimental vibrational frequencies serves as a confirmation of the optimized molecular geometry.

Mechanistic Studies of Chemical Reactions Involving this compound

Theoretical mechanistic studies provide a molecular-level understanding of the chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways. This involves locating and characterizing the transition states that connect reactants to products.

Transition state analysis, including the determination of activation energies, offers insights into the kinetics and feasibility of a given reaction. For instance, in reactions such as acylation or cyclization, computational studies can elucidate the role of catalysts and the step-by-step mechanism of bond formation and cleavage. These mechanistic insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

Molecular Modeling and Docking Simulations for Ligand-Target Binding Modes

To explore the potential biological activity of this compound, molecular modeling and docking simulations are employed. These computational techniques are used to predict the binding mode and affinity of the molecule to a specific protein target. The indole scaffold is a common motif in many biologically active compounds, and understanding its interactions with protein active sites is of significant interest.

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Structural Determinants for Biological Target Interaction

The biological activity of indole (B1671886) derivatives is fundamentally linked to the core indole scaffold, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. arkat-usa.org This bicyclic, aromatic system is capable of engaging in multiple types of non-covalent interactions with biological macromolecules. Key structural determinants for target interaction include:

The Indole N-H Group: The nitrogen atom in the pyrrole ring typically possesses a hydrogen atom that can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site.

Aromatic π-System: The electron-rich indole ring is flat and aromatic, making it ideal for participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.gov This interaction is often vital for anchoring the molecule correctly for effective binding.

In the context of 7-fluoro-1H-indole-4-carboxylic acid, the specific placement of the functional groups at positions 4 and 7 dictates its orientation within a binding site. The carboxylic acid at C4 and the fluorine at C7 provide distinct electronic and steric properties that define the molecule's interaction profile. For instance, in studies of related indole-2-carboxylic acid derivatives acting as HIV-1 integrase inhibitors, the indole core and the carboxyl group were found to be essential for chelating magnesium ions in the enzyme's active site, demonstrating the critical role of the core scaffold in molecular recognition. nih.govrsc.org

Impact of Fluorine Substitution at Position 7 on Molecular Recognition and Biological Activity Mechanisms

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its properties. The fluorine atom at position 7 of the indole ring has a profound impact on the molecule's electronic character, metabolic stability, and binding affinity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the metabolic stability and half-life of the compound in vivo.

The strategic placement at C7 specifically influences the electronic landscape of the fused benzene ring, which can be critical for optimizing interactions with the corresponding sub-pocket of a biological target.

Role of the Carboxylic Acid Moiety at Position 4 in Target Engagement and Pharmacophore Development

The carboxylic acid group is a key pharmacophoric feature, providing a locus for potent ionic and hydrogen-bonding interactions. Its role, however, can be highly context-dependent. In the case of this compound, the carboxyl group at position 4 is poised to be a dominant factor in target engagement.

Potential roles of the C4-carboxylic acid include:

Ionic Interactions: As a weak acid, the carboxyl group is typically deprotonated at physiological pH, forming a carboxylate anion. ontosight.ai This anion can form strong ionic bonds, or salt bridges, with positively charged amino acid residues like arginine, lysine, or histidine in a receptor or enzyme active site.

Hydrogen Bonding: The carboxylic acid is an excellent hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygen atoms). This allows it to form multiple, directionally specific hydrogen bonds, which are critical for high-affinity binding.

Metal Chelation: In metalloenzymes, the carboxylic acid can act as a bidentate ligand, chelating essential metal ions. Studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that the carboxyl group was crucial for binding two Mg²⁺ ions within the active site, thereby inhibiting enzyme function. nih.govrsc.org

The absolute necessity of the carboxyl group has been demonstrated in various indole-based inhibitor series. For instance, in the development of indolyl aryl sulfones, replacing the carboxylic acid with an ester or hydrazide led to less active compounds, while its complete removal resulted in inactivation. nih.gov Similarly, SAR studies on IDO1/TDO dual inhibitors showed that the 2-carboxyl group was essential for activity; its replacement with groups like methyl, hydroxymethyl, or cyano led to a complete loss of inhibition. sci-hub.se This suggests the carboxyl group is a non-negotiable pharmacophore element for certain targets, likely engaging in critical electrostatic interactions. sci-hub.se

Strategic Modifications of the Indole Core and Substituents for Modulating Specific Biological Interactions

Building upon the this compound scaffold, strategic modifications can be explored to probe the SAR and optimize activity for a specific biological target. Insights from various indole derivative studies can guide this process.

| Position of Modification | Type of Modification | Potential Impact on Biological Interaction | Rationale/Example from Related Studies |

| N1 (Pyrrole NH) | Alkylation (e.g., methylation) | Probes the importance of the N-H as a hydrogen bond donor. May increase lipophilicity. | N-1 methylation of IDO1 inhibitors was explored to evaluate the role of the hydrogen bond donor capability. sci-hub.se |

| C2 / C3 | Introduction of bulky, hydrophobic groups | Enhance van der Waals or hydrophobic interactions with non-polar pockets of the target. | In HIV-1 integrase inhibitors, adding long-chain groups at C3 significantly improved interaction with a hydrophobic cavity. nih.gov |

| C5 / C6 | Addition of substituted aryl groups | Introduce vectors for π-π stacking interactions; modulate electronics and solubility. | Attaching a halogenated benzene ring at C6 of an indole-2-carboxylic acid scaffold improved π–π stacking with viral DNA. nih.govrsc.org |

| C4 (Carboxylic Acid) | Conversion to esters or amides | Modifies hydrogen bonding capacity and charge; may improve cell permeability. | Amide derivatives of indole carboxylic acids have shown potent antimicrobial and antifungal activities. arkat-usa.org |

| C4 (Carboxylic Acid) | Replacement with bioisosteres (e.g., tetrazole) | Mimics the acidic and hydrogen-bonding properties of the carboxylate while altering other physicochemical properties. | Tetrazoles are common bioisosteres for carboxylic acids in drug design. |

These modifications allow for a systematic exploration of the chemical space around the core scaffold. For example, attaching various substituted anilines or benzylamines to the benzene ring portion (positions 5 or 6) could improve binding affinity through additional hydrophobic or stacking interactions. nih.gov Similarly, converting the C4-carboxylic acid to a series of carboxamides could lead to derivatives with different biological profiles, as the amide function presents a different set of hydrogen bonding donors and acceptors. arkat-usa.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

To rationalize the SAR data gathered from analog synthesis and guide the design of more potent compounds, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net

The development of a QSAR model for this compound derivatives would involve several steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations at different positions of the indole scaffold, as outlined in the section above. Their biological activity (e.g., IC₅₀ or EC₅₀) against a specific target would be measured.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties, including:

Lipophilic parameters: LogP (partition coefficient), which describes hydrophobicity.

Electronic parameters: Hammett constants, dipole moment, and atomic charges, which describe the electronic influence of substituents.

Steric parameters: Molar refractivity, van der Waals volume, and other shape descriptors. researchgate.net

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the observed biological activity. iosrphr.org A hypothetical QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molar Refractivity) + c*(Electronic Parameter) + d The statistical robustness and predictive power of the model are then rigorously validated using techniques like leave-one-out cross-validation and by using an external test set of compounds not included in the model generation. iosrphr.org

Mechanistic Aspects of Biological Target Interaction

Receptor Binding and Activation/Inhibition Mechanism Studies (e.g., Agonism, Antagonism, Allosteric Modulation)

Indole (B1671886) carboxylic acids have also been investigated as ligands for various receptors, particularly G-protein-coupled receptors (GPCRs). Depending on their interaction with the receptor, they can act as agonists (activators) or antagonists (inhibitors).

Studies on novel indole-3-carboxylic acid derivatives have shown their potential as antagonists for the Angiotensin II receptor type 1 (AT₁). nih.gov Radioligand binding studies demonstrated that these compounds could displace the natural ligand, angiotensin II, with high affinity. nih.gov As antagonists, they would bind to the receptor but fail to elicit the conformational changes necessary for downstream signaling, thereby blocking the hypertensive effects of angiotensin II. The mechanism for a potential receptor antagonist like 7-fluoro-1H-indole-4-carboxylic acid would involve its binding to the orthosteric site, sterically preventing the endogenous agonist from binding and activating the receptor.

Allosteric modulation is another key mechanism in receptor interaction. nih.gov An allosteric modulator binds to a site distinct from the primary (orthosteric) ligand binding site, modifying the receptor's affinity for and/or response to the endogenous ligand. nih.govnih.gov This can result in either positive allosteric modulation (PAM), which enhances the effect of the agonist, or negative allosteric modulation (NAM), which reduces it. nih.gov While specific studies on this compound as a receptor modulator are not detailed, its structural features could potentially allow for such interactions at various GPCRs.

Elucidation of Cellular Pathway Modulation and Signaling Cascade Impact

The interaction of a compound with its molecular target initiates a cascade of downstream cellular events. The inhibition of an enzyme or the modulation of a receptor by this compound would have significant impacts on cellular signaling pathways.

For example, if the compound acts as an inhibitor of IDO1, it would directly impact the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov IDO1 is often overexpressed in tumor microenvironments, where it depletes local tryptophan and produces metabolites like kynurenine, leading to the suppression of effector T-cell function and the promotion of immune tolerance. researchgate.net By inhibiting IDO1, an indole-based inhibitor can restore the local tryptophan concentration and block the production of immunosuppressive metabolites. This action modulates the tumor microenvironment, enhances anti-tumor immunity, and can work synergistically with other immunotherapies. nih.govresearchgate.net

Similarly, if the compound were to act as an AT₁ receptor antagonist, it would block the signaling cascade mediated by angiotensin II. This includes pathways leading to vasoconstriction, inflammation, and fibrosis, thereby exerting antihypertensive effects. nih.gov

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To fully elucidate the mechanism of action, biophysical techniques are employed to directly measure the binding interactions between a ligand, such as this compound, and its biological target. These methods provide quantitative data on the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC): ITC is a technique that directly measures the heat released or absorbed during a binding event. science.gov By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment. This includes the binding affinity (Kₐ or Kₑ), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). science.gov This information is invaluable for understanding the driving forces behind the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand (analyte) flowing over a target protein (ligand) that is immobilized on a sensor surface. It provides real-time data on the association (kₐ) and dissociation (kₑ) rates of the binding event. From these kinetic parameters, the equilibrium dissociation constant (Kₑ), a measure of affinity, can be calculated. SPR is particularly useful for characterizing the kinetics of an interaction, providing insights into how quickly a compound binds to its target and how long it remains bound.

Table 2: Information Derived from Biophysical Techniques

| Technique | Principle | Key Parameters Measured | Insights Provided |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. science.gov | Binding Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). science.gov | Provides a complete thermodynamic profile of the binding interaction and identifies the driving forces (enthalpic vs. entropic). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association Rate (kₐ), Dissociation Rate (kₑ), Equilibrium Dissociation Constant (Kₑ). | Determines the kinetics of binding (on-rate and off-rate) and binding affinity. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Angiotensin II |

| Epacadostat (INCB024360) |

| Kynurenine |

| Tryptophan |

| 1H-indole-4,7-dione |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 7-nitro-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| Indole-3-carboxylic acid |

Applications As a Chemical Scaffold in Medicinal Chemistry Design

Role as a Precursor for Novel Chemical Entities in Drug Discovery and Development Programs

7-fluoro-1H-indole-4-carboxylic acid serves as a crucial starting material for the synthesis of complex molecules with therapeutic potential. Its inherent structure provides a rigid framework that can be systematically elaborated to create novel chemical entities. The carboxylic acid at the 4-position and the nitrogen at the 1-position of the indole (B1671886) ring are key functional handles that allow for the attachment of diverse chemical moieties through reactions such as amide bond formation.

A significant application of this compound is as a precursor in the development of agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). TREM2 is a receptor implicated in neurodegenerative diseases like Alzheimer's disease, making its modulation a key therapeutic strategy. In this context, this compound is used as the foundational scaffold upon which the final active compounds are built. For instance, it is reacted via its carboxylic acid group with various amine-containing fragments, such as substituted pyrimidinyl-amine derivatives, to generate a library of potential TREM2 agonists. This role as a core precursor is fundamental to the discovery programs targeting this receptor.

Scaffold Engineering for the Development of Specific Pharmacophores

Scaffold engineering involves modifying a core molecular structure to develop a specific pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. The this compound scaffold is well-suited for this purpose. The indole ring itself provides a flat, aromatic surface capable of engaging in π-stacking and hydrophobic interactions with protein targets.

In the design of TREM2 agonists, this scaffold is engineered to present specific functionalities in a precise orientation. The indole nitrogen and the ortho-fluorine atom can influence the electronic properties and conformation of the ring system, while the amide bond formed from the carboxylic acid acts as a key linker. This linker connects the indole scaffold to other parts of the molecule, such as a pyrimidine (B1678525) ring, which in turn can be substituted with various groups to fine-tune interactions with the target receptor. The combination of the rigid indole core, the fluorine atom, and the synthetically versatile carboxylic acid group allows medicinal chemists to systematically explore the chemical space around the scaffold to achieve the desired biological activity.

Strategies for Lead Optimization and Analogue Design in Targeted Therapeutic Areas

Once an initial "hit" or "lead" compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust platform for systematic analogue design. By keeping the core scaffold constant, chemists can modify peripheral substituents to establish a clear structure-activity relationship (SAR).

In the development of TREM2 agonists, a library of analogues has been synthesized based on this scaffold. Different chemical groups were introduced and tested to understand their impact on the compound's efficacy, measured by the half-maximal effective concentration (EC50). For example, various substituents were attached to a pyrimidine ring linked to the indole core. The resulting data demonstrate how subtle changes in the chemical structure can lead to significant differences in biological activity, guiding the design of more potent compounds.

Below is a data table showcasing examples of analogues derived from the this compound scaffold and their corresponding activity as TREM2 agonists.

| Compound | Structure | TREM2 EC50 (nM) |

|---|---|---|

| Example 1 | N-((S)-1-(5-chloropyrimidin-2-yl)ethyl)-7-fluoro-1H-indole-4-carboxamide | 145.2 |

| Example 2 | N-(1-(5-chloropyrimidin-2-yl)-2-methylpropyl)-7-fluoro-1H-indole-4-carboxamide | 32.8 |

| Example 3 | N-((S)-1-(5-(difluoromethyl)pyrimidin-2-yl)ethyl)-7-fluoro-1H-indole-4-carboxamide | 17.2 |

| Example 4 | 7-fluoro-N-((S)-1-(5-methoxypyrimidin-2-yl)ethyl)-1H-indole-4-carboxamide | 2.5 |

This systematic approach of generating analogues allows for the refinement of the pharmacophore, leading to the identification of lead candidates with optimized therapeutic potential.

Integration into Fragment-Based Drug Design and De Novo Design Methodologies

While this compound is a valuable scaffold in traditional medicinal chemistry approaches like lead optimization, its specific integration into fragment-based drug design (FBDD) or de novo design programs is not widely documented in publicly available research.

Fragment-based drug design typically involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to a biological target. These hits then serve as starting points for building more potent, drug-like molecules. Although fluorinated fragments are of high interest in FBDD due to the utility of ¹⁹F-NMR for screening, the specific inclusion and successful application of this compound in such screening libraries have not been detailed in published studies.

Similarly, de novo design uses computational algorithms to design novel molecules that fit the binding site of a target protein. While the structural information of a scaffold like this compound could theoretically be used as a constraint or starting point in such design processes, specific examples of its application in this context are not readily found in the scientific literature.

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes to Fluoroindoles

The synthesis of fluorinated indoles, including 7-fluoro-1H-indole-4-carboxylic acid, presents a significant challenge in organic chemistry. Traditional methods often involve multi-step sequences with harsh reaction conditions and the use of expensive or toxic reagents. nih.gov Future research is intensely focused on developing more efficient and sustainable synthetic strategies.

A key concept guiding this research is atom economy , which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste. mdpi.com Methodologies that are 100% atom-economical are highly desirable from both an environmental and economic perspective. nih.gov

Recent advancements in this area include:

Late-stage C-H fluorination: This approach introduces fluorine atoms into a pre-formed indole (B1671886) scaffold in the final steps of a synthesis. This strategy is particularly valuable for creating diverse libraries of compounds for biological screening.

Novel fluorinating reagents: The development of new, milder, and more selective fluorinating agents is crucial. Reagents like Selectfluor have shown promise in the regioselective fluorination of indoles.

Catalytic methods: The use of transition metal catalysts, such as palladium, is being explored to facilitate the formation of the carbon-fluorine bond under milder conditions. rsc.org Metal-free synthetic methods are also gaining traction as a more environmentally benign alternative. numberanalytics.com

The development of scalable and cost-effective synthetic routes is paramount for the translation of promising fluorinated indole carboxylic acids from the laboratory to clinical applications.

Integration of Advanced Computational Techniques for Rational Design and Virtual Screening

The integration of computational tools has revolutionized the drug discovery process, enabling a more rational and targeted approach to the design of new therapeutic agents. For fluorinated indole carboxylic acids, these techniques offer powerful methods to predict biological activity and guide synthetic efforts.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This in silico approach can be broadly categorized into:

Ligand-based virtual screening (LBVS): This method uses the knowledge of known active compounds to identify new ones with similar properties. rsc.org

Structure-based virtual screening (SBVS): This approach relies on the three-dimensional structure of the biological target to dock and score potential ligands. rsc.org

Molecular docking studies can predict the binding conformation and affinity of a ligand to its target, providing insights into the key interactions that govern biological activity. acs.org For instance, computational studies on indole-2-carboxylic acid derivatives have been instrumental in identifying novel inhibitors of HIV-1 integrase. nih.govresearchgate.net These studies revealed that the indole core and the carboxylic acid group can chelate with magnesium ions in the active site of the enzyme. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of a series of compounds with their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized molecules.

Interactive Table: Computational Techniques in Drug Discovery for Indole Derivatives.

| Computational Technique | Application | Example |

| Virtual Screening | High-throughput identification of potential drug candidates from large compound libraries. | Screening for novel inhibitors of SARS-CoV-2 main protease. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological targets. | Identifying indole-2-carboxamides as potential PI3Kα/EGFR inhibitors. acs.org |

| QSAR | Correlation of chemical structure with biological activity to predict the potency of new compounds. | Predicting the binding mode of ligands for HIV-1 gp120 entry inhibitors. rsc.org |

| TD-DFT Calculations | Prediction of photophysical properties for the design of fluorescent probes. | Designing novel fluorescent scaffolds based on the pyrido[3,2-b]indolizine core. researchgate.net |

The application of these computational methods can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs. researchgate.netst-andrews.ac.uk The introduction of a fluorine atom can further enhance the therapeutic potential of these molecules. researchgate.net While the full biological profile of this compound is yet to be elucidated, related fluorinated indoles have shown promise against a variety of biological targets.

Potential therapeutic areas for exploration include:

Anticancer Activity: Indole derivatives have been investigated as inhibitors of various protein kinases, such as EGFR and VEGFR, which are implicated in cancer progression.

Antiviral Activity: Fluorinated indoles have been identified as potent inhibitors of viral enzymes, including HIV-1 integrase and reverse transcriptase. nih.govresearchgate.net

Antimicrobial Activity: Some fluorinated indoles have demonstrated antimicrobial properties. st-andrews.ac.uk

Enzyme Inhibition: Fluorinated oxindole (B195798) derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes. nih.gov

A significant challenge and opportunity for future research lie in the identification of novel biological targets for this compound and the elucidation of its mechanistic pathways. This will require a multidisciplinary approach, combining high-throughput screening, chemical biology, and proteomics to identify protein binding partners and unravel the molecular mechanisms underlying its biological effects.

Challenges and Opportunities in the Discovery and Optimization of Fluorinated Indole Carboxylic Acids for Specific Biological Applications

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. The discovery and optimization of fluorinated indole carboxylic acids for specific biological applications are no exception.

Challenges:

Synthesis: As discussed, the synthesis of specifically fluorinated indoles can be complex and challenging.

Metabolism and Toxicity: While fluorination can block metabolic pathways and improve a drug's pharmacokinetic profile, it can also lead to the formation of toxic metabolites. researchgate.net A thorough understanding of the metabolic fate of fluorinated compounds is crucial.

Selectivity: Achieving high selectivity for the desired biological target while minimizing off-target effects is a critical challenge in drug development.

Drug Resistance: The emergence of drug resistance is a major obstacle in the treatment of many diseases. numberanalytics.com

Opportunities:

Improved Pharmacokinetics and Potency: The unique properties of fluorine can be harnessed to fine-tune the physicochemical properties of a drug, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced biological activity. numberanalytics.com

Novel Biological Activity: The introduction of fluorine can lead to novel biological activities that are not observed in the non-fluorinated parent compound.

Addressing Unmet Medical Needs: Fluorinated indole carboxylic acids have the potential to be developed into new therapies for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. numberanalytics.com

The continued development of innovative synthetic methodologies, coupled with the power of computational chemistry and a deeper understanding of the biological effects of fluorination, will be essential to unlock the full therapeutic potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. How can 7-fluoro-1H-indole-4-carboxylic acid be synthesized, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : A general approach involves condensation reactions using substituted indole precursors. For example, analogous indole-carboxylic acids are synthesized via refluxing 3-formyl-indole derivatives with thioxo-thiazolidinone in acetic acid with sodium acetate as a catalyst (reflux for 2.5–3 hours, followed by recrystallization from acetic acid) . For fluorinated analogs, introduce fluorine via electrophilic substitution or halogen-exchange reactions under inert conditions. Monitor reaction progress using HPLC or TLC, and purify via column chromatography.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine incorporation and indole ring substitution patterns.

- FT-IR to identify carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and fluorine-carbon bonds (~1100 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ ~270–300 nm for indole derivatives) to assess purity .

Q. How should this compound be stored to ensure stability, given limited data on decomposition products?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and incompatible materials (strong bases/oxidizers). Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C-4 carboxyl group vs. C-7 fluorine). Compare with experimental results from analogous compounds (e.g., 4-chloro-6-fluoro-1H-indole ). Validate predictions via kinetic studies using NMR or LC-MS to track intermediate formation.

Q. What strategies are effective for analyzing biological activity, such as enzyme inhibition or protein binding, for this compound?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity to target enzymes (e.g., kinases or carboxylases).

- Molecular docking : Screen against protein databases (e.g., RCSB PDB) to identify potential targets, leveraging structural data from fluorinated indole derivatives .

- Metabolic stability : Perform hepatocyte microsomal assays to assess CYP450-mediated degradation .

Q. How can conflicting data on the compound’s solubility and partition coefficient (logP) be resolved experimentally?

- Methodological Answer :

- Solubility : Use shake-flask method at physiological pH (7.4) with UV-Vis quantification. Compare with computational predictions (e.g., ALOGPS).

- logP : Apply reverse-phase HPLC (C18 column) with reference standards. Address discrepancies by verifying purity (>95% via HPLC ) and controlling temperature/humidity during measurements .

Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products in synthesized batches?

- Methodological Answer :

- LC-HRMS/MS : Identify unknown impurities using fragmentation patterns and databases (e.g., PubChem ).

- X-ray crystallography : Resolve structural ambiguities in the parent compound or major degradants.

- Solid-state NMR : Probe crystallinity and polymorphic forms affecting stability .

Research Gaps and Contradictions

-

Key Data Deficiencies :

-

Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.